VZ185

BRD7/9 dual degradation PROTAC selectivity VHL‑based degrader

BRD9-targeting degraders vary widely in BRD7 coverage, compromising experimental reproducibility. VZ185 (CAS 2306193-61-1) is the validated VHL-based dual BRD7/9 PROTAC degrader delivering sub-10 nM DC50 values for both targets with rapid kinetics (≥80% depletion within 4 h in HeLa cells). • Dual BRD7/9 degradation: DC50 4.5 nM (BRD7), 1.8 nM (BRD9) in RI-1 cells • Selective over BRD2/3/4-eliminates confounding pan-BET effects • EC50 3 nM in EOL-1 AML cells; established benchmark for degrader development Supplied at ≥98% purity with rigorous analytical QC. In stock for immediate dispatch.

Molecular Formula C53H67FN8O8S
Molecular Weight 995.2 g/mol
Cat. No. B611792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVZ185
SynonymsVZ185;  VZ-185;  VZ 185
Molecular FormulaC53H67FN8O8S
Molecular Weight995.2 g/mol
Structural Identifiers
InChIInChI=1S/C53H67FN8O8S/c1-33-46(71-32-57-33)34-11-12-35(27-56-48(64)42-26-37(63)29-62(42)50(66)47(52(2,3)4)58-51(67)53(54)14-15-53)43(23-34)70-22-10-8-9-17-60-18-20-61(21-19-60)31-41-44(68-6)24-36(25-45(41)69-7)40-30-59(5)49(65)39-28-55-16-13-38(39)40/h11-13,16,23-25,28,30,32,37,42,47,63H,8-10,14-15,17-22,26-27,29,31H2,1-7H3,(H,56,64)(H,58,67)/t37-,42+,47-/m1/s1
InChIKeyZAGCLFXBHOXXEN-JPTLTNPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VZ185 (2S,4R)-N-[[...]] Carboxamide: A VHL‑Based Dual BRD7/9 PROTAC Degrader for Targeted Protein Degradation Research


VZ185 (CAS 2306193-61-1) is a von Hippel‑Lindau (VHL)‑recruiting proteolysis‑targeting chimera (PROTAC) that potently and selectively degrades the bromodomain‑containing proteins BRD9 and its close homolog BRD7 [1]. The compound features a thiazole‑containing VHL ligand conjugated via a flexible pentyloxy‑piperazine linker to a naphthyridinone‑based BRD9/7‑targeting warhead . VZ185 has been validated as a chemical probe in multiple cellular contexts, with robust degradation activity observed in HeLa, RI‑1, EOL‑1, and A‑204 cell lines .

VZ185 (2S,4R)-N-[[...]] Carboxamide: Why BRD7/9 PROTACs Cannot Be Interchanged Without Loss of Key Phenotypic Outcomes


BRD9‑targeting degraders vary dramatically in their selectivity profiles, degradation kinetics, and cellular potencies. For instance, the cereblon‑based degrader dBRD9 shows only modest BRD9 degradation (IC₅₀ = 56.6 nM in MOLM‑13 cells) and no activity on BRD7 [1], while VHL‑based VZ185 achieves dual BRD7/9 degradation with sub‑10 nM DC₅₀ values [2]. Conversely, more recent BRD9‑selective degraders such as C6 (DC₅₀ = 1.02 nM in MV4‑11 cells) and XYD270 (DC₅₀ = 0.082 nM in HS‑SY‑II cells) deliver markedly higher potency but lose BRD7 coverage entirely [3]. These differences in E3 ligase recruitment (VHL vs. cereblon), linker composition, and warhead affinity translate directly into divergent cellular responses and in vivo pharmacokinetic profiles, making generic substitution scientifically unsound and potentially misleading in experimental contexts.

VZ185 (2S,4R)-N-[[...]] Carboxamide: Quantitative Head‑to‑Head Differentiation Against Closest BRD9/7‑Targeting Degraders


Dual BRD7/9 Degradation Versus BRD9‑Selective Agents: Potency and Selectivity Window Quantified in RI‑1 Cells

VZ185 is one of the few well‑characterized dual degraders of both BRD9 and BRD7, in contrast to newer BRD9‑selective agents that spare BRD7 entirely. In RI‑1 cells treated for 8 h, VZ185 degrades BRD7 with a DC₅₀ of 4 nM and BRD9 with a DC₅₀ of 34 nM [1]. By comparison, the clinical‑stage cereblon‑based degrader C6 achieves a BRD9 DC₅₀ of 1.02 nM in MV4‑11 cells but shows no degradation of BRD7 or BRD4 at concentrations up to 1 µM [2]. Similarly, XYD270 exhibits a BRD9 DC₅₀ of 0.082 nM in HS‑SY‑II cells and no BRD7 degradation [3].

BRD7/9 dual degradation PROTAC selectivity VHL‑based degrader

Cytotoxicity in BRD9‑Dependent Cancer Lines: VZ185 vs. Clinical‑Stage Degrader C6

VZ185 demonstrates potent antiproliferative activity in the BRD9‑dependent EOL‑1 acute myeloid leukemia cell line, with an EC₅₀ of 3 nM following a 7‑day treatment . In contrast, the orally bioavailable BRD9‑selective degrader C6 exhibits an IC₅₀ of 3.69 nM in MV4‑11 AML cells over 24 h [1]. While the absolute potency values appear similar, the experimental conditions differ substantially (7‑day vs. 24‑h treatment; EOL‑1 vs. MV4‑11 cells), highlighting VZ185's sustained cytotoxic effect over a prolonged exposure period, which may be relevant for in vitro chronic treatment models.

BRD9‑dependent cancer antiproliferative activity EOL‑1 cell line

Degradation Kinetics: Rapid BRD7/9 Clearance in HeLa and RI‑1 Cells Compared to dBRD9

VZ185 induces rapid degradation of BRD7 and BRD9 within hours. In HeLa cells treated with 1 µM VZ185, BRD7 levels drop by 90% and BRD9 by 86% within 4 h . In RI‑1 cells, 1 µM VZ185 achieves 84% BRD7 degradation in just 2 h . By comparison, the cereblon‑based degrader dBRD9 requires 24 h treatment at 1 µM to achieve ~90% BRD9 degradation in MOLM‑13 cells, and it does not degrade BRD7 [1].

degradation kinetics PROTAC time‑course cellular degradation rate

Proteome‑Wide Selectivity: VZ185 Spares Non‑Target Bromodomains Unlike Earlier Pan‑BET PROTACs

VZ185 is selective for BRD7 and BRD9 over other bromodomain‑containing proteins. While direct proteomic profiling of VZ185 has not been published in the same depth as for some newer degraders, the original characterization demonstrates that VZ185 does not degrade BRD2, BRD3, or BRD4 at concentrations that fully deplete BRD7/9 [1]. This contrasts with earlier pan‑BET PROTACs such as MZ1 and ARV‑825, which degrade BRD2/3/4 indiscriminately [2].

proteomic selectivity off‑target profiling BET bromodomain

Oral Bioavailability: VZ185 as a Benchmark for Non‑Oral Dual Degraders vs. Orally Bioavailable BRD9‑Selective Agents

VZ185 is not orally bioavailable, a common limitation of VHL‑based PROTACs due to high molecular weight and polarity. This contrasts with newer cereblon‑based BRD9‑selective degraders such as C6 (Cmax = 3436 ng/mL in ICR mice) [1] and CW‑3308 (91% oral bioavailability in mice) [2]. While VZ185 is not suitable for oral dosing studies, its dual BRD7/9 activity and well‑characterized in vitro profile make it an indispensable benchmark for validating the cellular efficacy of orally bioavailable analogs and for guiding the design of next‑generation dual degraders with improved pharmacokinetic properties.

oral bioavailability in vivo pharmacokinetics VHL‑based PROTAC

VZ185 (2S,4R)-N-[[...]] Carboxamide: Optimal Use Cases Driven by Quantitative Differentiation Data


Dual BRD7/9 Loss‑of‑Function Studies in Cell Culture Models

VZ185 is the preferred tool for experiments that require simultaneous ablation of both BRD9 and BRD7. Its sub‑10 nM DC₅₀ values for both targets in RI‑1 cells [1] and rapid degradation kinetics (≥80% depletion within 4 h in HeLa cells) make it ideal for acute perturbation of ncBAF complex function. This scenario is particularly relevant for investigating the functional redundancy or compensatory interactions between BRD7 and BRD9 in chromatin remodeling and transcriptional regulation.

Benchmarking BRD9‑Selective Degrader Potency in AML and Synovial Sarcoma Cell Lines

VZ185 serves as a critical reference compound for evaluating the antiproliferative activity of newer BRD9‑selective PROTACs. Its well‑documented EC₅₀ of 3 nM in EOL‑1 AML cells [1] provides a quantitative benchmark for comparing the cellular efficacy of agents like C6 (IC₅₀ = 3.69 nM in MV4‑11 cells) and XYD270. Researchers developing next‑generation BRD9 degraders can use VZ185 as a positive control to assess whether improved potency comes at the cost of lost BRD7 coverage.

In Vitro Mechanism‑of‑Action Studies Requiring Selective BRD7/9 Degradation

When the goal is to dissect BRD7/9‑specific signaling pathways without confounding pan‑BET effects, VZ185 is the compound of choice. Its selectivity for BRD7/9 over BRD2/3/4 [1] ensures that observed phenotypic changes are attributable to ncBAF complex disruption rather than broader BET bromodomain inhibition. This application is essential for validating BRD7/9 dependency in genetically defined cancer models, including SMARCB1‑deficient tumors and certain AML subtypes.

Ex Vivo Pharmacodynamic Assessment of BRD7/9 Degradation in Patient‑Derived Samples

VZ185's rapid degradation kinetics and dual coverage make it suitable for short‑term ex vivo treatment of primary tumor biopsies or PBMCs to assess BRD7/9 protein levels as pharmacodynamic biomarkers. Its robust degradation in HeLa and RI‑1 cells within 2‑4 h [1] suggests that similar kinetics can be expected in patient‑derived material, enabling same‑day readouts of target engagement. This application is particularly relevant for translational studies aiming to correlate BRD7/9 protein levels with response to targeted therapies.

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29 linked technical documents
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